7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol
Description
Significance of Alkylated Polycyclic Aromatic Hydrocarbons in Environmental and Biological Systems
Polycyclic aromatic hydrocarbons are a class of organic compounds that are widespread in the environment, originating from both natural processes like volcanic eruptions and forest fires, and anthropogenic activities such as the incomplete combustion of organic materials like coal, oil, and gasoline. oup.comhuji.ac.il Alkylated PAHs (APAHs), which are PAHs with one or more alkyl groups attached to their aromatic core, are particularly significant. They are prominent constituents of unrefined petroleum and have been utilized as biomarkers to trace petrogenic contamination in the environment. oup.com
The presence of alkyl groups can alter the physical, chemical, and biological properties of the parent PAH. These alterations can affect their environmental persistence, bioavailability, and, crucially, their metabolic processing within organisms. nih.gov The addition of a methyl group, for instance, can influence the stereoselective metabolism of the PAH, leading to different biological activities compared to the non-methylated parent compound. nih.gov This makes the study of APAHs essential for a comprehensive understanding of the environmental and health risks associated with PAH exposure. delaware.gov
Overview of Benzo(a)pyrene and its Metabolites as Prototypical Research Compounds for Carcinogenesis Mechanisms
Benzo(a)pyrene (BaP) is one of the most extensively studied PAHs and is classified as a Group 1 carcinogen to humans by the International Agency for Research on Cancer (IARC). oup.comnih.gov It serves as a prototypical compound for investigating the mechanisms of chemical carcinogenesis. nih.gov BaP itself is not the ultimate carcinogen; it requires metabolic activation to exert its genotoxic effects. osti.gov
This activation is a multi-step process primarily carried out by cytochrome P450 enzymes (such as CYP1A1 and CYP1B1) and epoxide hydrolase. nih.govwikipedia.org The process involves the following key steps:
Epoxidation: BaP is first oxidized by cytochrome P450 enzymes to form BaP-7,8-epoxide. wikipedia.org
Hydration: Microsomal epoxide hydrolase then hydrates the epoxide to form (–)-benzo[a]pyrene-7R-trans-7,8-dihydrodiol (7,8-diol). wikipedia.org
Second Epoxidation: This diol is then further metabolized by cytochrome P450 enzymes to produce the ultimate carcinogen, (+)-benzo[a]pyrene-r-7,t-8-dihydrodiol-t-9,10-epoxide (BPDE). wikipedia.org
This highly reactive diol epoxide can then covalently bind to cellular macromolecules like DNA, forming adducts that can lead to mutations in critical genes (like the TP53 tumor suppressor gene) and initiate the process of carcinogenesis. nih.govwikipedia.org The study of these metabolites, including the various dihydrodiols and diol epoxides, has been fundamental to elucidating the "diol epoxide hypothesis" of PAH carcinogenesis. nih.gov
Rationale for Investigating the Academic and Mechanistic Aspects of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol
The investigation into this compound is driven by the need to understand how methylation of the benzo(a)pyrene core influences its carcinogenic potential. The parent compound, 7-methylbenzo(a)pyrene (7-MeBaP), is known to be carcinogenic in some experimental models. nih.gov A primary question for researchers is whether the methyl group at the 7-position would inhibit the metabolic activation pathway that is well-established for the parent BaP molecule. nih.gov
Scientific inquiry has revealed that, despite the presence of the methyl group, 7-MeBaP can undergo a similar initial metabolic activation as BaP itself, leading to the formation of trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov this compound is a tautomer of this diol metabolite. However, key differences have been observed. The 7,8-dihydrodiol formed from 7-MeBaP is nearly racemic, in contrast to the highly stereospecific diol formed from BaP. nih.gov Furthermore, this methylated diol has shown significantly less activity in bacterial mutagenesis assays. nih.gov
These findings highlight that the methyl substituent can alter the stereoselective properties of the metabolizing enzymes. nih.gov This provides a strong rationale for detailed mechanistic studies of this compound and its related metabolites. Understanding these differences is crucial for predicting the carcinogenic risk of methylated PAHs found in the environment and for refining our broader models of chemical carcinogenesis. The synthesis of this and other oxidized metabolites of 7-methylbenzo[a]pyrene (B1205412) has been described to facilitate these research efforts. oup.com
Data Tables
Table 1: Properties of Benzo(a)pyrene and its Metabolites
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Benzo(a)pyrene | C₂₀H₁₂ | 252.31 | 50-32-8 delaware.gov |
| Benzo[a]pyrene-7,8-diol | C₂₀H₁₂O₂ | 284.3 | 57303-99-8 nih.gov |
| (+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide | C₂₀H₁₄O₃ | 302.32 | 58917-91-2 wikipedia.orgnih.gov |
| 7-methylbenzo[a]pyrene | C₂₁H₁₄ | 266.34 | 500024-84-0 nist.gov |
Structure
3D Structure
Properties
CAS No. |
94849-94-2 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
7-methyl-8H-benzo[a]pyren-7-ol |
InChI |
InChI=1S/C21H16O/c1-21(22)11-3-6-16-17-10-9-14-5-2-4-13-7-8-15(12-18(16)21)20(17)19(13)14/h2-10,12,22H,11H2,1H3 |
InChI Key |
VTBIEDCKYLXDID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 7 Methyl 7,8 Dihydrobenzo a Pyren 7 Ol and Its Metabolites
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol. These techniques provide detailed information on the compound's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its constitution.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzo[a]pyrene (B130552) ring system, protons on the partially saturated C7 and C8 positions, and the unique singlet for the methyl group protons. The aromatic region (typically δ 7.0-9.0 ppm) would display a complex pattern of doublets and multiplets corresponding to the ten protons on the fused rings. The protons at C8 would likely appear as multiplets in the aliphatic region, coupled to the proton at C7. A key indicator would be a singlet in the upfield region (around δ 1.5-2.5 ppm) corresponding to the three protons of the C7-methyl group. The hydroxyl proton at C7 would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides a count of unique carbon atoms. For this compound, 21 distinct signals would be anticipated. The aromatic carbons would resonate in the δ 120-150 ppm range. The carbon atom bearing the hydroxyl and methyl groups (C7) would be a quaternary carbon with a chemical shift in the δ 70-80 ppm range, while the C8 carbon (a methylene (B1212753) group) would appear further upfield. The methyl carbon signal would be found at a characteristic high-field position (δ 20-30 ppm). uoi.gr Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to assign specific proton and carbon signals and confirm the connectivity of the entire molecule. utah.eduekb.eg
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general chemical shift ranges and data for analogous compounds. Actual experimental values may vary.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Type of Carbon |
|---|---|---|
| C7-CH₃ | 20-30 | CH₃ |
| C8 | 30-40 | CH₂ |
| C7 | 70-80 | Quaternary (C-OH) |
| Aromatic C-H | 110-130 | CH |
| Aromatic C-C | 125-150 | Quaternary |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.
MS: For this compound (C₂₁H₁₆O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the methyl group ([M-15]⁺), the hydroxyl group ([M-17]⁺), or a molecule of water ([M-18]⁺) from the molecular ion. The fragmentation of the pyrene (B120774) core itself would also produce a characteristic pattern of ions. miamioh.edu
HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₂₁H₁₆O). For instance, the calculated exact mass of this compound is approximately 284.1201 g/mol . HRMS can confirm this value to within a few parts per million, distinguishing it from other isomers or compounds with the same nominal mass. LC-MS/MS techniques are particularly powerful for analyzing metabolites in complex mixtures, using methods like selected reaction monitoring (SRM) to detect specific parent-to-daughter ion transitions with high sensitivity and specificity. researchgate.netnih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 284.12 | Molecular Ion |
| [M-CH₃]⁺ | 269.10 | Loss of a methyl radical |
| [M-H₂O]⁺ | 266.11 | Loss of water |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated and aromatic systems. The spectrum of this compound would be dominated by the extensive π-electron system of the benzo[a]pyrene moiety. It is expected to be very similar to that of benzo[a]pyrene and its non-methylated 7,8-dihydrodiol metabolite, exhibiting multiple absorption bands in the 250-400 nm range. The saturation at the 7,8-position slightly alters the chromophore compared to the fully aromatic parent, but the characteristic complex pattern of sharp peaks remains. The methyl and hydroxyl substituents are expected to cause small red shifts (bathochromic shifts) of the absorption maxima.
Table 3: Representative UV-Vis Absorption Maxima for Benzo[a]pyrene Derivatives in Methanol Note: Data based on closely related benzo[a]pyrene metabolites. The spectrum for this compound is expected to be similar.
| Compound | λmax (nm) |
|---|---|
| Benzo[a]pyrene-7,8-dihydrodiol | ~267, 278, 331, 345 |
| Benzo[a]pyrene | ~255, 266, 274, 284, 297, 364, 384 |
Circular Dichroism (CD) Spectroscopy for Enantiomeric Characterization
The C7 carbon in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers): (R)- and (S)-7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol. Circular dichroism spectroscopy is the primary technique used to investigate the stereochemistry of such chiral molecules. nih.gov
CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit unique CD spectra, and enantiomers produce mirror-image spectra. By comparing the experimental CD spectrum of an isolated enantiomer to that of a standard with a known absolute configuration or by applying theoretical models like the exciton (B1674681) chirality method, the absolute stereochemistry (R or S) can be determined. researchgate.net This is critical, as the biological activity of PAH metabolites often depends profoundly on their stereochemistry. nih.gov
Chromatographic Methods for Analytical and Preparative Separations
Chromatography is essential for both the analysis of this compound in complex biological or environmental samples and for its purification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the separation, identification, and quantification of PAH metabolites. nih.govnih.gov
Analytical Separation: For the analysis of this compound and its related metabolites, reversed-phase HPLC is the method of choice. A C18 (octadecylsilyl) stationary phase is typically used, which separates compounds based on their hydrophobicity. A mobile phase gradient, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is employed to elute compounds over a wide range of polarities. unam.mxmdpi.com More polar metabolites elute earlier, while the more nonpolar parent hydrocarbons are retained longer. Detection is usually achieved with a UV-Vis diode-array detector (DAD), which provides spectral information for peak identification, or a more sensitive fluorescence detector. unam.mx
Preparative and Chiral Separation: HPLC can also be scaled up for preparative purposes to isolate sufficient quantities of the metabolite for further study. Furthermore, specialized chiral stationary phases (CSPs) are used in HPLC to separate the (R)- and (S)-enantiomers of this compound. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have proven effective in resolving the enantiomers of similar benzo[a]pyrene dihydrodiols, allowing for their individual collection and characterization. researchgate.netnih.gov
Table 4: Typical HPLC Conditions for the Separation of Benzo[a]pyrene Metabolites Note: These are general conditions; optimization is required for the specific analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at 254 nm or Fluorescence (e.g., Ex: 263 nm, Em: 430 nm) |
| Column Temperature | ~25-30 °C |
Chiral Stationary Phase HPLC for Enantiomeric Resolution
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the separation and quantification of the enantiomers of this compound and its metabolites. The inherent chirality of these compounds, arising from the stereogenic centers, necessitates the use of a chiral environment to achieve resolution. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated exceptional efficacy in resolving the enantiomers of various benzo[a]pyrene derivatives.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. Factors such as the mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve baseline resolution. nih.govacs.org For instance, in the separation of dihydrodiol enantiomers of benzo[a]pyrene, a mobile phase consisting of a mixture of n-hexane and dichloromethane (B109758) has been effectively used with a Chiralpak IA column. nih.gov
While direct HPLC data for this compound is not extensively published, the methodologies applied to analogous benzo[a]pyrene metabolites provide a clear framework for its enantiomeric resolution. For example, the enantiomers of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene have been successfully resolved using various chiral columns. Research has shown that a methyl substituent can influence the stereoselectivity of metabolic enzymes, which may result in different enantiomeric ratios of the dihydrodiol metabolites compared to the parent compound. nih.gov
The table below illustrates typical experimental conditions for the chiral HPLC separation of benzo[a]pyrene derivatives, which are applicable to this compound.
Table 1: Illustrative Chiral HPLC Conditions for Benzo[a]pyrene Metabolite Enantioseparation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Example | Reference |
|---|---|---|---|---|---|
| Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | n-hexane/dichloromethane (100:5, v/v) | 1.0 | CD at 325 nm | 7-TH and 7-TH-2Pr | nih.gov |
X-ray Crystallographic Analysis for Absolute Configuration and Molecular Conformation of Related Dihydrodiols
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration and three-dimensional structure of chiral molecules. While a crystal structure for this compound is not publicly available, the analysis of closely related benzo[a]pyrene dihydrodiols provides profound insights into its likely molecular conformation and the principles of its structural determination.
The absolute configuration of the precursor trans-7,8-dihydrodiol of benzo[a]pyrene has been confirmed by X-ray crystallography. pnas.org These studies are crucial as the stereochemistry of the dihydrodiol dictates the stereochemistry of the subsequent highly carcinogenic diol epoxides. The analysis of a benzo[a]pyrene 7,8-diol 9,10-epoxide N2-deoxyguanosine adduct has provided a wealth of information on the conformation of the pyrene ring system and the orientation of the hydroxyl groups. nih.govpnas.org
In such crystal structures, the pyrene rings of adjacent molecules often engage in stacking interactions. nih.govpnas.org A key feature revealed by X-ray analysis of related dihydrodiols is the conformation of the partially saturated tetrahydrobenzo-ring, which influences the biological activity of the molecule. For related dihydrodiols, the hydroxyl groups are often found in a trans diaxial or diequatorial orientation, which significantly impacts their metabolic processing and interaction with biological macromolecules.
The table below presents representative crystallographic data for a related benzo[a]pyrene derivative, illustrating the type of information obtained from an X-ray crystallographic study.
Table 2: Representative Crystallographic Data for a Benzo[a]pyrene Derivative
| Parameter | Value |
|---|---|
| Compound | 2-Amino-7-methyl-9-(beta-D-ribofuranosyl)-1H,9H-purine-6,8-dione monohydrate |
| Formula | C11H15N5O6·H2O |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 6.9811 (6) |
| b (Å) | 9.808 (2) |
| c (Å) | 20.61 (2) |
| V (ų) | 1411.1 (13) |
| Z | 4 |
This data allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a complete and unambiguous picture of the molecule's three-dimensional structure.
Molecular Interactions with Nucleic Acids and Dna Adduct Formation
Characterization of DNA Adduct Structures
The precise identification of DNA adduct structures is essential for understanding their biological consequences, including their mutagenic potential. Advanced analytical techniques, such as high-pressure liquid chromatography (HPLC) and mass spectrometry (MS), are used to isolate and characterize these adducts. nih.govfrontiersin.org
For the parent compound B[a]P, extensive research has identified the major DNA adduct as the one formed between its diol-epoxide metabolite and the N2 position of deoxyguanosine (N2-dG). nih.govnih.gov Specifically, the (+)-anti-trans-B[a]PDE-N2-dGuo adduct is frequently observed. nih.gov In addition to the predominant dG adducts, adducts with deoxyadenosine (B7792050) have also been characterized. Studies on the reactive metabolite B[a]P-7,8-dione have identified stable adducts with both dGuo and dAde in human lung cells. nih.gov In some cell lines, dAde adducts, such as hydrated-B[a]P-7,8-dione-N1- or N3-2'-deoxyadenosine, were the predominant species found. nih.gov
While specific adducts for 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol are not as extensively cataloged as those for B[a]P, the metabolic pathways suggest that analogous adducts would be formed. The table below summarizes the types of adducts identified for the closely related B[a]P metabolites, which serve as a model for understanding the potential adducts from its 7-methyl derivative.
| Metabolite | Nucleoside Target | Adduct Type | Reference |
|---|---|---|---|
| (+)-anti-B[a]PDE | Deoxyguanosine (dG) | (+)-anti-trans-B[a]PDE-N2-dGuo (Stable) | nih.gov |
| syn-B[a]PDE | Deoxyguanosine (dG) | syn-B[a]PDE-N2-dGuo (Stable) | nih.gov |
| B[a]P Radical Cation | Guanine (B1146940) (Gua) | 7-(BP-6-yl)Gua (Depurinating) | nih.gov |
| B[a]P Radical Cation | Adenine (B156593) (Ade) | 7-(BP-6-yl)Ade (Depurinating) | nih.gov |
| B[a]P-7,8-dione | Deoxyadenosine (dA) | Hydrated-B[a]P-7,8-dione-N1/N3-dA (Stable) | nih.gov |
The stereochemistry of the diol epoxide metabolite is a critical determinant of the final adduct structure. The metabolic epoxidation of the 7,8-double bond and subsequent hydration can lead to different stereoisomers. nih.gov Further epoxidation at the 9,10-double bond results in two diastereomeric diol epoxides: the syn-diol epoxide, where the epoxide oxygen is on the same face as the 7-hydroxyl group, and the anti-diol epoxide, where it is on the opposite face. nih.gov
These syn- and anti-B[a]PDE isomers react with DNA to form stereochemically distinct adducts. nih.gov For example, both syn-BaP diol epoxide-dGuo and anti-BaP diol epoxide-dGuo adducts have been identified in human lymphocytes treated with B[a]P. nih.gov The conformation of these adducts within the DNA helix (e.g., whether the PAH moiety lies in the major or minor groove) is influenced by this initial stereochemistry and can dramatically affect their biological outcomes, such as the types of mutations they induce. nih.gov
A key finding for the 7-methyl derivative is that the precursor, trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene, was found to be almost racemic. nih.gov This is a significant deviation from the metabolism of the parent B[a]P, where the process is highly stereoselective. nih.gov The formation of a racemic dihydrodiol suggests that subsequent epoxidation would likely produce a more complex mixture of stereoisomeric diol epoxides, leading to a wider variety of stereoisomeric DNA adducts compared to B[a]P.
Analytical Methodologies for DNA Adduct Detection and Quantification
The detection and quantification of DNA adducts, which are often present at very low levels (e.g., 1 adduct per 10⁷ to 10¹⁰ nucleotides), require highly sensitive analytical techniques. Several methods have been developed and refined for this purpose, each with its own set of advantages and limitations.
32P-Postlabeling Assay
The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts formed by aromatic carcinogens, including PAHs. nih.govnih.gov The technique does not require the use of pre-labeled carcinogens and can detect as few as one adduct in 10⁹–10¹⁰ nucleotides from microgram quantities of DNA. acs.orgwikipedia.org The general procedure involves four key steps:
Enzymatic Digestion of DNA: The DNA sample is enzymatically hydrolyzed into its constituent deoxynucleoside 3'-monophosphates. nih.gov
Adduct Enrichment: To enhance the sensitivity of the assay, the bulky, hydrophobic adducts are often enriched. This can be achieved by methods such as nuclease P1 digestion, which selectively dephosphorylates normal nucleotides, making them unsuitable for the subsequent labeling step. acs.orgaip.org Alternatively, butanol extraction can be used to isolate the more hydrophobic adducts. nih.gov
Radiolabeling: The enriched adducts are then radiolabeled by the transfer of a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. acs.org
Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated from the remaining normal nucleotides and from each other using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). aip.org The separated adducts are then detected by autoradiography and quantified by scintillation counting. acs.org
While no studies were identified that specifically applied the ³²P-postlabeling assay to this compound, the technique has been successfully used to analyze DNA adducts from structurally similar methylated PAHs, such as 7-methylbenz[a]anthracene (B135024) and 6-methylbenzo[a]pyrene. nih.govaip.org For instance, in studies with 7-methylbenz[a]anthracene, the ³²P-postlabeling assay, coupled with HPLC and TLC, has been used to identify and quantify various deoxyguanosine and deoxyadenosine adducts formed in mouse epidermis. aip.org These studies demonstrate the applicability of the ³²P-postlabeling assay for detecting the diverse range of DNA adducts that can be formed by methylated PAHs.
Table 1: Key Features of the ³²P-Postlabeling Assay
| Feature | Description |
| Principle | Enzymatic digestion of DNA, enrichment of adducted nucleotides, 5'-end labeling with ³²P, and chromatographic separation. |
| Sensitivity | High, capable of detecting 1 adduct in 10⁹-10¹⁰ nucleotides. |
| Sample Requirement | Microgram quantities of DNA. |
| Enrichment Methods | Nuclease P1 digestion, butanol extraction. |
| Separation Techniques | Multi-dimensional Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC). |
| Detection | Autoradiography and scintillation counting. |
| Applicability | Wide range of aromatic and bulky DNA adducts. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Adduct Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly specific technique for the detection and structural characterization of DNA adducts. nih.gov This method combines the separation capabilities of liquid chromatography with the mass-analyzing power of tandem mass spectrometry. For PAH-DNA adducts, the typical workflow involves:
Enzymatic Hydrolysis of DNA: The DNA is digested to individual nucleosides.
Chromatographic Separation: The mixture of normal and adducted nucleosides is separated by HPLC, often using a reversed-phase column.
Ionization and Mass Analysis: The separated components are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.
Tandem Mass Spectrometry (MS/MS): In the MS/MS process, a specific ion (the precursor ion) corresponding to a potential adduct is selected, fragmented, and the resulting product ions are analyzed. This provides structural information and high specificity. A common fragmentation for PAH-deoxynucleoside adducts is the neutral loss of the deoxyribose sugar (116 Da), which can be monitored using selected reaction monitoring (SRM) for sensitive and specific detection. mdpi.com
While specific applications of LC-MS/MS for the analysis of DNA adducts from this compound were not found in the reviewed literature, the technique has been extensively used for the parent compound, benzo[a]pyrene (B130552) (B[a]P), and other PAHs. nih.gov For example, LC-MS/MS methods have been developed to detect and quantify B[a]P diol epoxide-DNA adducts in various biological samples. oup.com These methods offer high sensitivity, with detection limits in the range of 0.1 to 1 adduct per 10⁸ nucleotides, and provide definitive structural confirmation, which is a significant advantage over the ³²P-postlabeling assay. aip.orgmdpi.com The principles and methodologies established for B[a]P are directly applicable to the study of its methylated derivatives.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary electrophoresis-mass spectrometry (CE-MS) is another valuable analytical tool for the separation and identification of DNA adducts. mdpi.com CE offers high separation efficiency, short analysis times, and requires minimal sample volumes. When coupled with mass spectrometry, it provides a powerful platform for the analysis of complex biological mixtures.
The application of CE-MS to DNA adduct analysis typically involves:
Sample Preparation: Similar to LC-MS, the DNA is enzymatically hydrolyzed to nucleosides or nucleotides. Adduct enrichment steps, such as solid-phase extraction, are often employed to remove the vast excess of unmodified components. aip.org
Electrophoretic Separation: The sample is injected into a capillary filled with a background electrolyte, and a high voltage is applied. Ions migrate through the capillary at different velocities based on their charge-to-size ratio, leading to their separation. Techniques like sample stacking can be used to pre-concentrate the analytes at the head of the capillary, significantly enhancing detection sensitivity. nih.gov
Mass Spectrometric Detection: The separated components are introduced into a mass spectrometer, typically via an electrospray ionization interface, for detection and structural characterization.
Computational Modeling of DNA-Adduct Interactions
Computational modeling techniques provide invaluable insights into the structural and energetic aspects of DNA adduct formation and the consequences of these adducts on DNA structure and function. These in silico approaches complement experimental studies by offering a molecular-level understanding that is often difficult to obtain through empirical methods alone.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between small molecules, like PAH metabolites, and macromolecules such as DNA.
Molecular Docking: This technique predicts the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. In the context of DNA adducts, docking can be used to model how the reactive metabolite of a PAH might fit into the DNA double helix prior to covalent bond formation.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the time-dependent behavior of a molecular system. For DNA adducts, once a model of the adducted DNA is constructed, MD simulations can reveal how the adduct affects the local and global structure of the DNA helix, its flexibility, and its interactions with water and ions. These simulations can also provide insights into the stability of different adduct conformations.
While specific molecular docking and MD simulation studies for this compound were not identified, extensive research has been conducted on the DNA adducts of benzo[a]pyrene (B[a]P). nih.gov These studies have shown that B[a]P-DNA adducts can adopt various conformations within the DNA helix, including minor groove and major groove alignments, as well as base-displaced and intercalated structures. nih.gov The specific conformation adopted is influenced by the stereochemistry of the adduct and the local DNA sequence. MD simulations have been instrumental in understanding the structural distortions induced by these adducts, which are thought to be a key factor in their mutagenic potential. acs.org The principles and methods from these studies on B[a]P can be extended to investigate the impact of a methyl group on the conformational preferences and dynamics of the corresponding 7-methylbenzo[a]pyrene-DNA adducts.
Quantum Chemical Calculations of Reactivity Indices
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide valuable information about the reactivity of different sites within a molecule, helping to predict where a chemical reaction, such as the formation of a DNA adduct, is likely to occur.
Reactivity indices, such as electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and Fukui functions, can be calculated to assess the electrophilic and nucleophilic character of different atoms in a molecule. For PAH metabolites, these calculations can identify the most electrophilic centers, which are the most likely sites to be attacked by the nucleophilic sites in DNA bases (e.g., the N7 and O6 of guanine, and the N1, N3, and N7 of adenine).
While specific quantum chemical studies on the reactivity indices of this compound were not found in the available literature, first-principles calculations have been performed on related compounds like benzo[a]pyrene-7,8-dione, a metabolite of B[a]P. aip.org These studies investigate the binding energies and geometries of adducts formed with DNA bases, providing insights into the stability and nature of the covalent and non-covalent interactions. aip.org Such computational approaches are crucial for understanding the fundamental chemical principles that govern the carcinogenicity of PAHs and their methylated derivatives.
Mechanistic Investigations of Genotoxicity in Cellular and Sub Cellular Systems
Assessment of Mutagenic Potential
The mutagenic potential of compounds is a key indicator of their ability to induce the type of permanent genetic alterations that can lead to cancer. Assays in both bacterial and mammalian cells are used to characterize this potential, often requiring an external metabolic activation system to mimic physiological processes.
The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic properties of chemical substances. mdpi.com The test utilizes various strains of Salmonella typhimurium that are engineered with mutations in the histidine operon, rendering them unable to synthesize their own histidine (his-). Mutagenic compounds can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.
For PAHs, which are not directly mutagenic, the assay is performed in the presence of a metabolic activation system, typically a post-mitochondrial supernatant (S9 fraction) from rat liver homogenate fortified with cofactors. nih.gov This S9 mix contains cytochrome P450 enzymes necessary to convert the inert PAH into its reactive metabolites. researchgate.net
In studies on the metabolic activation of 7-MeBP, the precursor to 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol, it was found that it can undergo metabolic activation similar to the parent compound, B[a]P. nih.gov One of the identified metabolites is trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov However, when this diol metabolite was tested in the Ames bacterial mutagenesis assay, neither of its enantiomers showed significant activity compared to the highly mutagenic trans-7,8-dihydro-7,8-dihydroxybenzo(a)pyrene derived from B[a]P. nih.gov This suggests that while the metabolic pathway is similar, the methyl group at the 7-position significantly attenuates the mutagenic activity of the resulting diol metabolite in this bacterial system.
Table 1: Mutagenicity of 7-MeBP Metabolite in Ames Test
| Compound | Assay System | Metabolic Activation | Result | Source |
| trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene | Ames Test (Salmonella typhimurium) | Required | Not very active | nih.gov |
Mammalian Cell Mutagenicity Assays (e.g., V79 Cells, Reporter Gene Assays)
Mammalian cell mutagenicity assays provide data from a eukaryotic system, which can be more relevant to human health. The Chinese hamster V79 cell line is commonly used for this purpose. nih.gov Since V79 cells lack the enzymatic machinery to metabolize PAHs, they are often co-cultured with a source of metabolic activation, such as irradiated normal golden hamster cells or liver S9 mix. nih.govnih.gov Mutations are typically measured by the acquisition of resistance to agents like 8-azaguanine (B1665908) or ouabain. nih.gov
Studies on B[a]P derivatives in V79 cells have shown that metabolic activation is crucial for mutagenicity. nih.gov For instance, the trans-7,8-diol of B[a]P is not mutagenic on its own but becomes highly mutagenic after metabolic processing. nih.gov In contrast, a 6-methyl derivative of B[a]P showed little to no mutagenicity in this system. nih.gov While specific data for this compound in V79 cells is not detailed in the available literature, studies with related compounds like 3-hydroxy-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene showed only very weak mutagenic effects in V79 cells, whereas the parent diol was a potent mutagen. nih.gov This highlights that specific substitutions can dramatically alter mutagenic activity in mammalian cells.
Reporter gene assays represent another approach. For example, a yeast-based assay where p53 transcriptional activity controls a colorimetric marker can be used to screen for p53 mutations induced by chemical agents. nih.gov Metabolites of B[a]P have been shown to cause a dose-dependent increase in mutation frequency in this system. nih.gov
Evaluation of DNA Damage Induction
Beyond gene mutation, genotoxic agents can induce a variety of DNA lesions, including strand breaks and bulky adducts. The cellular response to this damage involves the activation of complex signaling pathways aimed at repair and cell cycle control.
The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA damage in individual cells. nih.gov Under alkaline conditions, the assay can detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites, which include abasic sites and some base damages. nih.govnih.gov Damaged, fragmented DNA migrates faster in an electric field, forming a "comet tail" whose intensity relative to the "head" of intact DNA correlates with the amount of damage. nih.gov
While no specific Comet assay data for this compound was found, the assay is widely used to assess DNA damage from related compounds. nih.gov For example, it has been used to evaluate DNA damage in human lymphocytes and other cell types exposed to various environmental genotoxins. nih.gov Studies on the parent compound 7-MeBP have shown that it readily binds to the DNA of cultured cells, indicating its ability to cause DNA damage that could potentially be detected by the Comet assay. nih.gov
When a cell detects DNA damage, it activates a signaling cascade known as the DNA Damage Response (DDR). nih.gov Key events in this pathway include the phosphorylation of specific proteins that act as sensors and transducers of the damage signal.
One of the earliest events is the phosphorylation of a histone variant, H2A, on serine 139, to form γ-H2AX. mdpi.comnih.gov This modification occurs at the sites of DNA double-strand breaks and helps to recruit DNA repair proteins. Exposure of various human cell types, including organoid cultures, to B[a]P has been shown to strongly induce γ-H2AX, confirming the activation of the DDR. mdpi.comnih.gov
Another central protein in the DDR is the tumor suppressor p53. nih.gov Following DNA damage, p53 is stabilized and phosphorylated at multiple sites, including serine 15. nih.gov This activation allows p53 to function as a transcription factor, inducing the expression of genes involved in cell cycle arrest (like p21), DNA repair, and apoptosis. nih.govnih.gov Studies have demonstrated that B[a]P exposure leads to a marked increase in the phosphorylation of p53, providing further evidence of a genotoxic stress response. mdpi.comnih.govnih.gov
Table 2: DNA Damage Response Markers Induced by Benzo(a)pyrene
| Marker | Cellular Event | Inducing Agent | Cell System | Source |
| γ-H2AX | Histone H2AX Phosphorylation | Benzo(a)pyrene (B[a]P) | Human Organoids | nih.gov, mdpi.com |
| p-p53 (Ser-15) | p53 Phosphorylation | Benzo(a)pyrene (B[a]P) | Human JEG-3 Cells | nih.gov |
| p21 | p53-dependent gene induction | Benzo(a)pyrene (B[a]P) | Human Organoids | nih.gov |
Cellular and Molecular Responses to Genotoxic Challenge
The overarching cellular and molecular response to a genotoxic challenge by a compound like this compound begins with its metabolic activation. Precursor molecules like 7-MeBP are processed by xenobiotic-metabolizing enzymes, particularly cytochrome P450s, to form reactive intermediates. mdpi.comnih.gov These electrophilic metabolites can then covalently bind to nucleophilic sites on DNA, forming bulky DNA adducts. researchgate.netnih.gov The formation of these adducts is the primary genotoxic insult.
This DNA damage triggers the cellular DNA Damage Response (DDR). nih.gov As detailed previously, this involves the activation of sensor proteins and the subsequent phosphorylation of key mediators like H2AX and the p53 tumor suppressor. mdpi.comnih.govnih.gov The activation of the p53 pathway can lead to a temporary halt in the cell cycle, often at the G2/M checkpoint, which provides the cell with an opportunity to repair the damaged DNA before it can be replicated. nih.gov
If the DNA repair mechanisms are successful, the cell can resume normal function. However, if the damage is extensive or if the repair is error-prone, it can result in permanent mutations. nih.gov These mutations, if they occur in critical genes such as proto-oncogenes or tumor suppressor genes, can lead to uncontrolled cell growth and the initiation of cancer. The low mutagenicity observed for the diol metabolite of 7-MeBP in the Ames test suggests that the specific structural changes from the methyl group may lead to metabolites that are less effective at causing the types of DNA damage that lead to reverse mutations in that system. nih.gov
Cell Cycle Perturbations
No specific data were found regarding the ability of this compound to cause perturbations in the cell cycle.
Apoptosis and Necrosis Induction
There is no available information from the searched literature detailing the induction of apoptosis or necrosis by this compound.
Gene Expression Profiling of DNA Damage Response Genes
No studies were identified that have performed gene expression profiling of DNA damage response genes following cellular exposure to this compound.
Due to the lack of specific research on "this compound," no data tables or detailed research findings can be presented as requested.
Structure Activity Relationship Studies for 7 Methyl 7,8 Dihydrobenzo a Pyren 7 Ol and Alkylated Analogs
Correlation Between Chemical Structure and Metabolic Profile
The chemical structure of a polycyclic aromatic hydrocarbon (PAH) profoundly influences its metabolic pathway. In the case of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol, its metabolic profile is intrinsically linked to its precursor, 7-methylbenzo(a)pyrene (7-MeBP). The presence and position of the methyl group are key determinants of how metabolic enzymes interact with the molecule.
Research using microsomal preparations has shown that 7-MeBP undergoes metabolism to form various products, including the significant metabolite trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov This indicates that despite the steric hindrance of a methyl group at the 7-position, the molecule can still undergo the initial metabolic activation steps at the 7 and 8 positions, similar to the parent compound, benzo(a)pyrene (B[a]P). nih.gov
However, the general trend for alkylated PAHs is a metabolic shift. Studies on a series of alkyl-substituted B[a]P analogs demonstrate that alkylation tends to direct oxidative metabolism toward the aliphatic side chain, often at the expense of aromatic ring oxidation. researchgate.netnih.gov While this shift is more pronounced with longer alkyl chains, even methyl substitution can alter the balance of metabolic pathways. researchgate.netnih.gov For monomethyl-substituted B[a]P, potential mutagenic pathways can involve not only the formation of a 7,8-dihydrodiol-9,10-epoxide but also oxidation of the methyl group to a benzylic alcohol, which can then form a reactive sulfate (B86663) ester. nih.gov
Table 1: Comparative Metabolic Profile of Benzo(a)pyrene vs. 7-Methylbenzo(a)pyrene
| Feature | Benzo(a)pyrene (B[a]P) | 7-Methylbenzo(a)pyrene (7-MeBP) |
|---|---|---|
| Primary Metabolic Activation | Oxidation at the 7,8-position to form B[a]P-7,8-dihydrodiol. nih.gov | Can undergo oxidation at the 7,8-position to form 7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov |
| Effect of Alkylation | N/A (unsubstituted parent compound). | Methyl group at C7 alters metabolic balance; oxidation can also occur at the methyl group itself. researchgate.netnih.gov |
| Key Metabolites | B[a]P-7,8-dihydrodiol, B[a]P-7,8-dione, various phenols and quinones. nih.govnih.gov | trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov |
Influence of Alkyl Substitution Position and Stereochemistry on DNA Adduct Formation Patterns
The position of an alkyl substituent and the resulting stereochemistry of metabolites are critical factors that influence the pattern of DNA adduct formation. For B[a]P, metabolic activation leads to the formation of diol epoxide enantiomers that react with DNA, primarily with guanine (B1146940) residues, to form covalent adducts. nih.govresearchgate.net
In the case of 7-MeBP, the precursor to this compound, studies have shown that it binds to the DNA of cells, but to a significantly lesser extent—approximately one-eighth of the level observed for B[a]P. nih.gov A crucial finding is that the 7,8-dihydrodiol metabolite formed from 7-MeBP is almost racemic. nih.gov This contrasts sharply with the highly stereospecific metabolism of B[a]P, which predominantly yields the (+)-7R,8S-diol enantiomer that leads to the ultimate carcinogen. nih.gov The stereochemistry of the adduct plays a significant role in its biological consequences, as different stereoisomers can be positioned differently within the DNA helix, affecting processes like DNA methylation. nih.gov
The methyl group itself can also participate in forming a different class of DNA adducts. Studies with 6-methyl-B[a]P demonstrated the formation of aralkyl-DNA adducts, suggesting a bioactivation pathway involving the methyl group. nih.gov This indicates that alkylated PAHs can damage DNA through mechanisms distinct from the classical diol-epoxide pathway.
Table 2: Influence of Structure on DNA Adduct Formation
| Parameter | Benzo(a)pyrene (B[a]P) | 7-Methylbenzo(a)pyrene (7-MeBP) |
|---|---|---|
| Relative DNA Binding | High level of covalent binding to cellular DNA. nih.gov | Low level of binding; approximately 1/8th that of B[a]P. nih.gov |
| Stereochemistry of 7,8-Dihydrodiol Metabolite | Highly stereoselective, leading to specific enantiomers of the diol epoxide. nih.gov | Almost racemic, indicating a lack of stereoselectivity in its formation. nih.gov |
| Primary Adduct Type | Mainly diol-epoxide adducts with guanine and adenine (B156593) bases. researchgate.netnih.gov | Adduct formation is significantly reduced. nih.gov |
Relationship Between Molecular Structure, Bioactivation Pathways, and Genotoxic Potency
The link between molecular structure, the specific bioactivation pathways utilized, and the resulting genotoxic potency is central to understanding PAH carcinogenicity. The potent carcinogenicity of B[a]P is attributed to its metabolic conversion to a highly reactive bay-region diol epoxide, (+)-7R,8S-dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (BPDE). researchgate.net
For methylated B[a]P derivatives, the genotoxic outcome is highly dependent on the position of the methyl group. researchgate.netnih.gov In the case of 7-MeBP, the substitution directly interferes with the critical bioactivation pathway. Research has shown that methyl substitution at the 7, 8, 9, or 10 positions of B[a]P completely counteracts its tumor-initiating ability in mouse skin models. epa.gov This dramatic loss of activity is attributed to the blockage of the bay-region diol-epoxide pathway. researchgate.net
While the 7,8-dihydrodiol of 7-MeBP can be formed, its subsequent conversion to a mutagenic species is inefficient. nih.gov The enantiomers of the 7,8-dihydrodiol from 7-MeBP were found to be not very active in the Ames bacterial mutagenesis assay when compared to the highly mutagenic trans-7,8-dihydro-7,8-dihydroxybenzo(a)pyrene from the parent compound. nih.gov This suggests that the methyl group at the 7-position either prevents the formation of the corresponding diol-epoxide or renders the resulting epoxide non-genotoxic.
Table 3: Genotoxic Potency of B[a]P and a Methylated Analog
| Compound | Bioactivation Pathway | Genotoxic / Tumorigenic Activity |
|---|---|---|
| Benzo(a)pyrene (B[a]P) | Bay-region diol-epoxide pathway is highly active. researchgate.net | Potent tumor initiator and mutagen. nih.govepa.gov |
| 7-Methylbenzo(a)pyrene (7-MeBP) | Bay-region diol-epoxide pathway is blocked or significantly inhibited. researchgate.netepa.gov | Lacks significant tumor-initiating activity. epa.gov Metabolites show low mutagenicity in the Ames test. nih.gov |
Comparative Analysis with Parent Benzo(a)pyrene and Other Polycyclic Aromatic Hydrocarbon Derivatives
A comparative analysis starkly illustrates the structural importance of the methyl group in this compound. When compared to its parent, B[a]P, the 7-methyl analog exhibits a dramatically different biological activity profile.
Metabolism and Bioactivation: B[a]P is the prototypical PAH activated via the bay-region diol epoxide pathway. nih.gov Cytochrome P450 enzymes catalyze epoxidation at the 7,8-position, followed by hydration to a dihydrodiol, and subsequent epoxidation at the 9,10-double bond to form the ultimate carcinogenic BPDE. osti.govglobalauthorid.com For 7-MeBP, this pathway is effectively shut down. The methyl group at position 7 sterically hinders the enzymatic reactions necessary for the formation of a tumorigenic bay-region diol-epoxide. researchgate.netepa.gov
Genotoxicity: The consequence of this blocked pathway is a near-complete loss of carcinogenic activity. While B[a]P is a powerful carcinogen that readily induces tumors, 7-MeBP shows no significant tumor-initiating activity. nih.govepa.gov This is one of the clearest examples of structure-activity relationships among PAHs, where a single methyl group at a critical position abolishes the compound's carcinogenic potential.
Table 4: Summary Comparison: B[a]P vs. 7-MeBP
| Feature | Benzo(a)pyrene (B[a]P) | 7-Methylbenzo(a)pyrene (7-MeBP) |
|---|---|---|
| Metabolic Activation via Diol-Epoxide Pathway | Primary pathway for genotoxicity. researchgate.net | Pathway is blocked; lacks formation of a tumorigenic bay-region diol-epoxide. researchgate.netepa.gov |
| DNA Binding Level | High. nih.gov | Very low (approx. 1/8th of B[a]P). nih.gov |
| Tumor-Initiating Activity | Potent. epa.gov | Inactive. epa.gov |
Future Research Directions and Unanswered Questions
Elucidating the Complete Metabolic Landscape of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol
A primary area of future research must be the complete elucidation of the metabolic landscape of this compound. The metabolism of the parent compound, benzo[a]pyrene (B130552), generally involves Phase I and Phase II enzymes. Phase I metabolism, primarily carried out by cytochrome P450 enzymes, introduces reactive functional groups, while Phase II metabolism, involving enzymes like UDP-glucuronosyltransferases (UGTs), conjugates these groups to enhance water solubility and facilitate excretion.
For benzo[a]pyrene-7,8-dihydrodiol, a structurally similar compound, metabolism can lead to the formation of highly reactive diol-epoxides or detoxification through glucuronidation. osti.gov The presence of a methyl group on the 7-position of this compound likely influences the metabolic pathway, potentially altering the rate and nature of the resulting metabolites. Future studies should aim to identify all metabolic products, including any unique metabolites formed due to the methyl group. This will require in vitro studies using liver microsomes from various species, including humans, to identify potential species-specific differences in metabolism. osti.gov
Table 1: Potential Metabolic Pathways of this compound (Hypothetical)
| Metabolic Phase | Enzyme Family | Potential Reaction | Anticipated Product(s) |
| Phase I | Cytochrome P450 | Epoxidation | 7-Methyl-7,8-dihydrobenzo(a)pyrene-7-ol-9,10-epoxide |
| Phase I | Dihydrodiol Dehydrogenase | Oxidation | 7-Methyl-benzo(a)pyrene-7,8-dione |
| Phase II | UDP-Glucuronosyltransferases (UGTs) | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites |
| Phase II | Sulfotransferases (SULTs) | Sulfation | Sulfate (B86663) conjugates of hydroxylated metabolites |
Comprehensive Mapping of All DNA Adducts and Their Biological Consequences
A critical unanswered question is the full spectrum of DNA adducts formed from this compound and their subsequent biological effects. For related compounds like 7-methylbenz[a]anthracene (B135024), studies have shown the formation of DNA adducts with deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.gov The major DNA adduct identified in mouse epidermis for this compound was tentatively identified as (+)-anti-7-MBADE-trans-N2-dGuo. nih.gov It is hypothesized that this compound, following metabolic activation to a diol-epoxide, will also form covalent adducts with DNA.
Future research must focus on identifying the specific DNA adducts formed by this compound in various tissues and cell types. This will involve sensitive techniques like ³²P-postlabeling coupled with high-performance liquid chromatography (HPLC) or mass spectrometry. nih.gov Once identified, the biological consequences of these adducts, such as their mutagenic potential and their role in initiating carcinogenesis, need to be thoroughly investigated. This includes assessing their impact on DNA replication and transcription, as well as their recognition and repair by cellular DNA repair mechanisms.
Table 2: Potential DNA Adducts of Metabolically Activated this compound
| Metabolite | Target Nucleobase | Potential Adduct | Analytical Approach |
| 7-Methyl-BPDE | Deoxyguanosine (dGuo) | Adducts at the N² position | ³²P-postlabeling, LC-MS/MS |
| 7-Methyl-BPDE | Deoxyadenosine (dAdo) | Adducts at the N⁶ position | ³²P-postlabeling, LC-MS/MS |
Advanced Computational Approaches for Predicting Reactivity and DNA Binding
Advanced computational chemistry offers a powerful tool to predict the reactivity and DNA binding potential of this compound and its metabolites. Quantum mechanical calculations, such as density functional theory (DFT), can be employed to study the electronic structure and stability of the potential carbocations formed during metabolic activation. For similar compounds like benzo[a]anthracene derivatives, computational studies have been used to investigate structure-reactivity relationships and the effects of substituent groups on carbocation stability. researchgate.net
Future computational work should focus on building accurate models for this compound. These models can predict the preferred sites of metabolic attack, the stability of the resulting reactive intermediates, and the energetics of DNA adduct formation. Molecular docking and molecular dynamics simulations can then be used to model the interaction of these adducts with DNA, providing insights into the structural distortions they may cause and how these distortions might affect DNA processing enzymes.
Development of Novel Analytical Techniques for Trace-Level Detection
The development of highly sensitive and specific analytical methods is paramount for detecting and quantifying this compound and its metabolites at trace levels in biological and environmental samples. Current methods for PAH analysis include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection. cdc.gov For instance, HPLC with fluorescence detection has been used to measure benzo[a]pyrene tetrols, which are hydrolysis products of diol-epoxides, in human hair follicles. cdc.gov
Future research should focus on optimizing these existing methods for the specific detection of this compound and its unique metabolites. This may involve the synthesis of analytical standards and the development of specific antibodies for use in immunoassays. Furthermore, exploring novel techniques such as accelerator mass spectrometry (AMS) for ultra-sensitive detection of DNA adducts could provide invaluable data on the exposure and biological effects of this compound at environmentally relevant concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
